7-Methoxy-1-tetralone
Overview
Description
7-Methoxy-1-tetralone is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a key intermediate in the synthesis of various pharmaceuticals, most notably the opioid analgesic drug (-)-dezocine . The compound is characterized by a methoxy group attached to the seventh position of a tetralone structure, which is a partially hydrogenated naphthalene ring system.
Mechanism of Action
Target of Action
7-Methoxy-1-tetralone (MT) is a key intermediate in the synthesis of the opioid analgesic drug (-)-dezocine
Mode of Action
It has been shown to have anti-proliferative and anti-migratory effects on hepatocellular carcinoma (hcc) cells . It has been suggested that MT suppresses the cell proliferative and migratory potentials of HepG2 cells, and induces HepG2 cell apoptosis .
Biochemical Pathways
MT appears to regulate several key proteins involved in cell proliferation and migration. Specifically, MT treatment has been shown to suppress c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2), and MMP9 protein levels in HepG2 cells . These proteins play crucial roles in various cellular processes, including cell growth, survival, and migration.
Pharmacokinetics
The continuous-flow synthesis of mt has been reported, which could potentially influence its bioavailability . This synthesis method provides significant advantages, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
Result of Action
MT has been shown to induce apoptosis and suppress cell proliferation and migration in HCC cells . This suggests that MT could potentially be used as a therapeutic agent for HCC.
Action Environment
. Therefore, it is possible that environmental factors could also influence the action and efficacy of MT.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 7-Methoxy-1-tetralone are not widely reported in the literature. It is known to be an essential intermediate in the synthesis of the opioid analgesic drug (-)-dezocine . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and action of opioids.
Cellular Effects
This compound has been shown to have significant effects on hepatocellular carcinoma (HCC) cells. It suppresses the proliferative and migratory potentials of HepG2 cells, and induces apoptosis . The compound influences cell function by regulating proliferation- and migration-related mediators including c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2), and MMP9 in HepG2 cells .
Molecular Mechanism
The molecular mechanism of this compound involves suppression of c-Met, p-AKT, NF-κB, MMP2, and MMP9 protein levels in HepG2 cells . These proteins are involved in cell proliferation, migration, and apoptosis, suggesting that this compound exerts its effects at the molecular level by interacting with these proteins and potentially influencing their expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not widely reported. It has been synthesized using a continuous-flow strategy, which offers significant advantages including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
Dosage Effects in Animal Models
In vivo studies have shown that this compound treatment suppresses tumor growth of HepG2 cells in nude mice . The specific dosage effects in animal models, including any threshold effects or toxic or adverse effects at high doses, are not reported in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not widely reported. As an intermediate in the synthesis of the opioid analgesic drug (-)-dezocine, it is likely involved in the metabolic pathways related to opioid synthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-tetralone typically involves a multi-step process. One common method starts with anisole, which undergoes Friedel-Crafts acylation with succinic anhydride and aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently cyclized using methanesulfonic acid to yield this compound .
Industrial Production Methods: In industrial settings, continuous-flow synthesis has been adopted for the production of this compound. This method offers significant advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process can achieve an overall yield of up to 76.6% with 99% purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-Methoxy-1-tetralone has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
6-Methoxy-1-tetralone: Similar in structure but with the methoxy group at the sixth position.
5-Methoxy-1-tetralone: Another isomer with the methoxy group at the fifth position.
Uniqueness: 7-Methoxy-1-tetralone is unique due to its specific position of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly valuable in the synthesis of certain pharmaceuticals, such as (-)-dezocine .
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABLTKRIYDNDIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218494 | |
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-19-7 | |
Record name | 7-Methoxy-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6836-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6836-19-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FZ2W25VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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